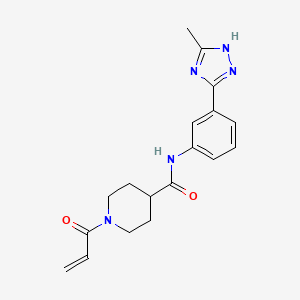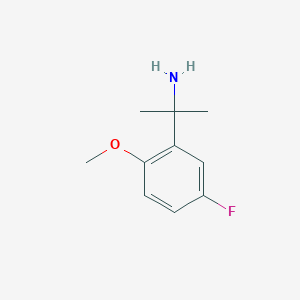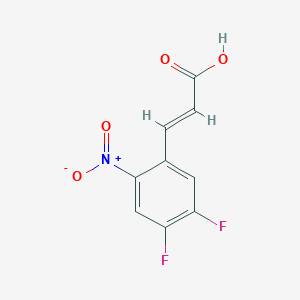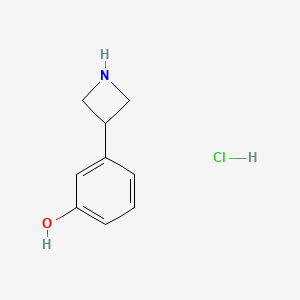
3-(Azetidin-3-yl)phenolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(azetidin-3-yl)phenol hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.7 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing heterocycle, and a phenol group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research in various scientific fields.
準備方法
The synthesis of 3-(azetidin-3-yl)phenol hydrochloride involves several steps, typically starting with the preparation of the azetidine ring. One common method is the Pd-catalyzed cross-coupling reaction between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
3-(azetidin-3-yl)phenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The azetidine ring’s strain-driven character makes it highly reactive under appropriate conditions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and phenol derivatives .
科学的研究の応用
3-(azetidin-3-yl)phenol hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its unique structure and reactivity . The compound’s ability to undergo ring-opening polymerization makes it valuable in the development of new materials, including antibacterial and antimicrobial coatings . Additionally, its use in non-viral gene transfection highlights its importance in biotechnology .
作用機序
The mechanism of action of 3-(azetidin-3-yl)phenol hydrochloride is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical reactions . The compound’s reactivity is influenced by the polar nitrogen atom within the azetidine ring, which can participate in bond cleavage and formation under appropriate conditions . This reactivity is harnessed in various applications, including drug discovery and material science .
類似化合物との比較
3-(azetidin-3-yl)phenol hydrochloride is often compared to other nitrogen-containing heterocycles, such as aziridines and pyrrolidines . Aziridines, like azetidines, are three-membered rings that are highly reactive due to ring strain but are less stable and more challenging to handle . Pyrrolidines, on the other hand, are five-membered rings that are more stable and less reactive . The unique balance of stability and reactivity in azetidines makes 3-(azetidin-3-yl)phenol hydrochloride particularly valuable in various scientific applications .
Conclusion
3-(azetidin-3-yl)phenol hydrochloride is a compound of significant interest due to its unique structure and reactivity. Its applications in chemistry, biology, medicine, and industry underscore its versatility and importance in scientific research. The compound’s ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable tool in the development of new materials and treatments.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
3-(azetidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7(4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H |
InChIキー |
RTBLXZWXBFOREV-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC(=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)
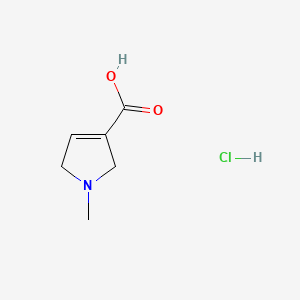
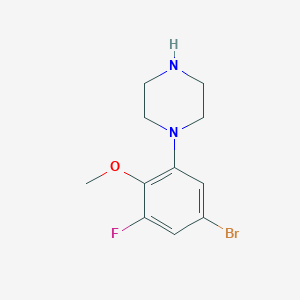
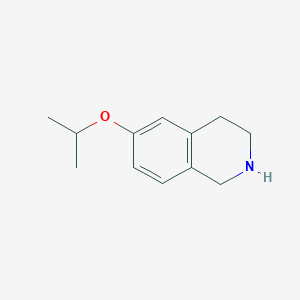
![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
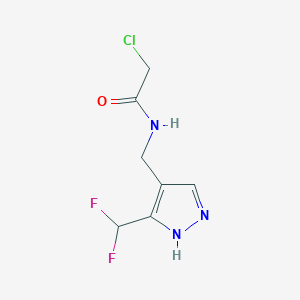
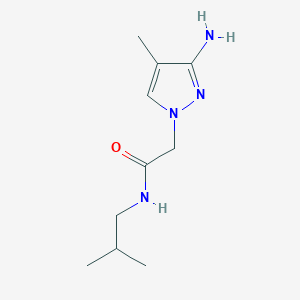
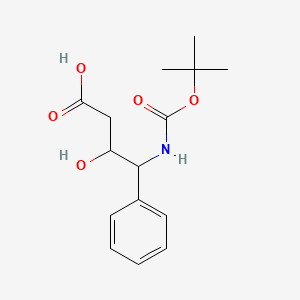
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
